![molecular formula C22H20N6O2 B2497942 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 2034463-88-0](/img/structure/B2497942.png)
2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
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Description
Synthesis Analysis
Synthesis efforts often explore the creation of pyrimidinone and pyrazolopyrimidinone derivatives due to their potential biological activities. For example, a study elaborates on a multi-step synthesis process for creating compounds with similar structural motifs, highlighting the importance of specific intermediates like methyl 3-methoxy-5-methylbenzoate and employing conditions that favor cyclization and substitution reactions to achieve the desired complex heterocyclic structures (Al-Sanea et al., 2020).
Molecular Structure Analysis
Investigations into the molecular structure of similar compounds are conducted using X-ray diffraction, NMR, and computational methods to determine their precise geometries. Studies often include density functional theory (DFT) calculations to optimize the molecular geometry and analyze vibrational modes, which are crucial for understanding the structural characteristics of these compounds (Özdemir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving similar heterocyclic compounds can include cyclization, isomerization, and nucleophilic substitution reactions, which are fundamental for constructing the pyridopyrimidinone core. The versatility in reactions allows for the introduction of various functional groups, enhancing the compound's reactivity and potential for further chemical modifications (Yale & Spitzmiller, 1977).
Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of new heterocyclic compounds incorporating various moieties, such as antipyrine, has been explored due to their potential antimicrobial activities. One study utilized a cyanoacetamide derivative as a key intermediate for synthesizing coumarins, pyridines, pyrroles, thiazoles, and pyrido[2′,3′:3,4][pyrazolo[5,1-c]triazines, demonstrating their efficacy as antimicrobial agents upon evaluation (Bondock, Rabie, Etman, & Fadda, 2008).
Radioligand Imaging
In the context of imaging the translocator protein (18 kDa) with positron emission tomography (PET), a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported. These compounds, designed with a fluorine atom to allow for fluorine-18 labeling, show promise for in vivo imaging of neuroinflammatory processes, highlighting the potential of novel pyrimidine derivatives in diagnostic imaging (Dollé et al., 2008).
Anticancer Activity
The design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been undertaken to discover new anticancer agents. By attaching different aryloxy groups to the pyrimidine ring and testing the synthesized compounds on cancer cell lines, researchers identified compounds with appreciable cancer cell growth inhibition, contributing valuable insights into the development of anticancer drugs (Al-Sanea et al., 2020).
properties
IUPAC Name |
2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c29-20(13-28-14-24-21-16(22(28)30)7-5-10-23-21)26-17-8-2-1-6-15(17)18-12-27-11-4-3-9-19(27)25-18/h1-2,5-8,10,12,14H,3-4,9,11,13H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXKLCLMKDDTJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CN4C=NC5=C(C4=O)C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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